6-Amino-5-chloropicolinic acid

Vue d'ensemble

Description

6-Amino-5-chloropicolinic acid (6-APA) is an organic acid that has been used in scientific research for over 40 years. It is a useful reagent in chemical synthesis, and has been extensively studied for its biochemical and physiological effects. 6-APA is a versatile compound that is used in a variety of laboratory experiments, and has proven to have a number of advantages and limitations for these experiments.

Applications De Recherche Scientifique

Plant Growth Regulation

6-Amino-5-chloropicolinic acid derivatives, such as 4-amino-3,5,6-trichloropicolinic acid, have been studied for their effects on plant growth. These compounds show significant toxicity to broad-leaved plants and possess characteristics like absorption by foliage, translocation, and soil-leaching, making them potent plant growth regulators (Hamaker et al., 1963).

Biodegradation and Environmental Impact

Research on bacterial strains like LW1 shows the potential for biodegradation of chloropicolinic acid derivatives. These studies highlight how such compounds can be transformed and degraded, indicating their environmental impact and the mechanisms of their biodegradation (Katsivela et al., 1999).

Genomic Stability and DNA Methylation

Studies have explored the interaction of chloropicolinic acid derivatives with DNA methylation and genomic stability. For instance, picloram (4-amino-3,5,6-trichloropicolinic acid) has been investigated for its effects on DNA damage and methylation changes in plants, providing insights into its genomic effects (Taspinar et al., 2017).

Herbicide Application and Environmental Persistence

The application of this compound derivatives as herbicides and their environmental persistence have been extensively studied. For example, research has focused on the stability of picloram in soil, its effectiveness in controlling various plant species, and the factors influencing its degradation and movement in different soil types (Evans & Norris, 1986; Bovey et al., 1969; Meikle et al., 1977).

Cation Interaction and Adsorption

Research has also investigated the interaction of chloropicolinic acid derivatives with cations. Studies have examined how these compounds, when anchored on silica gel surfaces, can adsorb divalent cations from aqueous solutions, indicating their potential for environmental remediation and water treatment applications (Prado et al., 2004).

Mécanisme D'action

While the specific mechanism of action for 6-Amino-5-chloropicolinic acid is not provided, amines in general have been known to bind reversibly to the kringle domain of plasminogen and block the binding of plasminogen to fibrin and its activation to plasmin . This reduces fibrinolysis, which can reduce the amount of bleeding post surgery .

Safety and Hazards

6-Amino-5-chloropicolinic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Analyse Biochimique

Biochemical Properties

The compound is part of the pyridines family, which are known to interact with various enzymes, proteins, and other biomolecules

Dosage Effects in Animal Models

The effects of different dosages of 6-Amino-5-chloropicolinic acid in animal models, including any threshold effects, toxic or adverse effects at high doses, are not well studied .

Propriétés

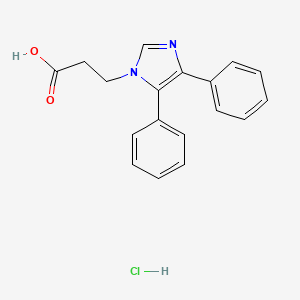

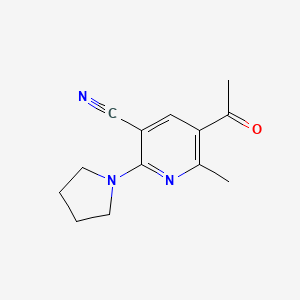

IUPAC Name |

6-amino-5-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCHPUZXYDMCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)

![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)

![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)

![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)

![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)

![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)